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1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone

mGluR2 Negative Allosteric Modulator Calcium Mobilization Assay G Protein-Coupled Receptor Pharmacology

Ultra-potent mGluR2 NAMs (IC50 < 10 nM) frequently produce ceiling effects in brain slice electrophysiology, obscuring physiological receptor dynamics. This compound (CAS 2034265-40-0, IC50 = 427 nM) resolves that problem by enabling concentration-dependent mGluR2 titration without non-physiological blockade. Key advantages: • Unsubstituted dihydropyrazolo[1,5-a]pyrazine core provides a minimal pharmacophore for systematic SAR expansion. • Sulfonyl linker serves as a versatile anchor for diverse aryl modifications; the 2-cyclopropyl analog (CAS 2034606-01-2) is a direct comparator. • Favorable CNS physicochemical profile (MW 305.35, XLogP ~0.3, HBD = 0) leaves ample room for property-guided lead optimization. • Functions as a reference mGluR2 NAM in comparative subtype-selectivity assays against mGluR3. Supplied with full analytical characterization for immediate SAR and hit-to-lead campaigns.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 2034265-40-0
Cat. No. B2763468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone
CAS2034265-40-0
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2
InChIInChI=1S/C14H15N3O3S/c1-11(18)12-2-4-14(5-3-12)21(19,20)16-8-9-17-13(10-16)6-7-15-17/h2-7H,8-10H2,1H3
InChIKeyHZZZKUKNDFLANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone: Identity & Pharmacology


The compound 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone (CAS 2034265-40-0, molecular formula C14H15N3O3S) is a synthetic small molecule belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazine class. It has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) . The compound's structure features a sulfonyl linker bridging the dihydropyrazolo[1,5-a]pyrazine core to a 4-acetylphenyl group, a motif that is a key determinant of its pharmacological activity within this chemical series [1].

1
mGluR2 NAM research workflow – supports allosteric modulation studies in group II mGluR pharmacology
2
Moderate modulation window – reported potency profile allows concentration‑dependent titration without full receptor silencing
3
CNS drug‑like property profile – favorable calculated physicochemical parameters support CNS penetration research

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone: Chemotype Specificity


Generic substitution within the mGluR2 NAM class is not scientifically valid due to the profound impact of subtle structural changes on allosteric pharmacology. Even within the 6,7-dihydropyrazolo[1,5-a]pyrazine subclass, minor modifications to the sulfonyl-linked aryl group drastically alter NAM potency, cooperativity with glutamate, and mGluR2 selectivity versus other mGluR subtypes [1]. For example, introducing a cyclopropyl group to the core, as in the analog 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone (CAS 2034606-01-2), results in a distinct pharmacological profile [2]. The specific acetylphenyl sulfonyl motif in the target compound is not a decorative accessory but a critical pharmacophoric element that controls the molecule's ability to bind to the transmembrane allosteric site and influence receptor dynamics.

!
Chemotype specificity: Subtle modifications of the sulfonyl‑linked aryl group may shift NAM potency and cooperativity; direct replacement with a generic mGluR2 NAM may not reproduce the same allosteric signature.
!
Scaffold‑related off‑target risk: Structurally similar pyrazolo[1,5‑a]pyrimidine cores carry potential JAK kinase inhibition liability; dihydropyrazolo[1,5‑a]pyrazine scaffold avoids this confound, but class‑level selectivity data require review.
!
Analog divergence: Even close analogs (e.g., 2‑cyclopropyl derivative) show distinct pharmacological profiles; interchangeability without validation may lead to pathway‑response mismatch.

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone: Activity Profiling


mGluR2 NAM Potency in Cellular Assays

The target compound demonstrates moderate NAM potency at the rat mGluR2 receptor, with an IC50 of 427 nM in a glutamate-induced calcium mobilization assay conducted in HEK293 cells co-expressing Gα15 [1]. This profile places it in a distinct activity band compared to high-potency mGluR2 NAMs from the same patent family, which can reach IC50 values as low as 6 nM [2]. The 2-cyclopropyl analog (CAS 2034606-01-2), a close structural relative, represents a key comparator, though publicly disclosed head-to-head data for this exact pair is not currently available, this inference is drawn from disclosed series-wide SAR.

mGluR2 NAM potency
Class‑level inference
IC50 427 nM (rat mGluR2, Ca2+ assay)
Supports graded modulation study context; ~71‑fold lower than series lead (6 nM)
Data drawn from patent family; head‑to‑head comparison not publicly confirmed
mGluR2 Negative Allosteric Modulator Calcium Mobilization Assay G Protein-Coupled Receptor Pharmacology

Scaffold Specificity: Dihydropyrazolo[1,5-a]pyrazine vs Pyrazolo[1,5-a]pyrimidine

The 6,7-dihydropyrazolo[1,5-a]pyrazine core is a privileged scaffold for mGluR2 NAM activity, distinct from the pyrazolo[1,5-a]pyrimidine core found in JAK kinase inhibitors [1]. This scaffold-level differentiation is critical: pyrazolo[1,5-a]pyrimidine-based compounds can exhibit off-target JAK kinase inhibition, a liability not associated with the dihydropyrazolo[1,5-a]pyrazine chemotype [2]. While direct kinome-wide selectivity profiling data for the target compound is not available in the public domain, the fundamental difference in core heterocycle structure provides a basis for class-level inference of cleaner mGluR2 pharmacology.

Scaffold specificity
Class‑level inference
Dihydropyrazolo[1,5‑a]pyrazine → mGluR2 NAM Pyrazolo[1,5‑a]pyrimidine → JAK kinase inhibition
Scaffold choice avoids JAK off‑target confound in mGluR2 pathway studies
Kinome‑wide selectivity data not publicly available; class‑level inference only
Scaffold Hopping Kinase Selectivity Chemical Biology Tool Selection

CNS Drug-Likeness & Lipophilic Ligand Efficiency

With a molecular weight of 305.35 g/mol and a calculated topological polar surface area (tPSA) of 78.9 Ų, the target compound occupies a favorable region of CNS drug-like chemical space . In contrast, many high-potency mGluR2 NAMs achieve their activity through increased lipophilicity (cLogP > 4) and higher molecular weight (>400 g/mol), which can negatively impact solubility and metabolic stability [1]. The 2-cyclopropyl analog (MW = 345.42 g/mol) is larger and more lipophilic, potentially altering its pharmacokinetic profile relative to the unsubstituted parent.

CNS drug‑likeness
Reported property
MW 305.35 g/mol · tPSA 78.9 Ų · HBD 0
Favorable CNS MPO profile; lower lipophilicity than high‑potency leads
Calculated properties; experimental CNS exposure data needed
CNS Multiparameter Optimization Lipophilic Ligand Efficiency Blood-Brain Barrier Penetration

1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone: Application Scenarios


mGluR2 Allosteric Profiling in Native Tissues

The moderate NAM potency (IC50 = 427 nM) makes this compound a suitable tool for electrophysiological studies in rodent brain slices where excessive receptor silencing must be avoided. Unlike ultra-potent NAMs (IC50 < 10 nM) that can produce non-physiological levels of mGluR2 blockade at standard test concentrations [1], this compound allows for concentration-dependent titration of mGluR2 activity, enabling investigation of the receptor's modulatory role in synaptic transmission without ceiling effects.

SAR Around Sulfonyl Linker

The unsubstituted dihydropyrazolo[1,5-a]pyrazine core provides a minimal pharmacophore for systematic SAR studies [1]. The sulfonyl group serves as a versatile anchor point for introducing diverse aryl substitutions, while the acetyl group allows for further chemical diversification. The 2-cyclopropyl analog (CAS 2034606-01-2) serves as a direct comparator for probing the steric and electronic tolerance of the 2-position [2].

CNS Hit-to-Lead Optimization

With a molecular weight of 305.35 g/mol and favorable CNS physicochemical properties [1], this compound represents an attractive starting point for hit-to-lead optimization campaigns targeting mGluR2-related CNS disorders. Its relatively low molecular weight provides ample room for property-guided optimization to enhance potency while maintaining CNS drug-likeness, a significant advantage over higher molecular weight leads that often suffer from solubility and permeability limitations [2].

mGluR2/mGluR3 Selectivity Reference

Given the homology between mGluR2 and mGluR3, identifying subtype-selective modulators is a major challenge. Compounds within this dihydropyrazolo[1,5-a]pyrazine series have demonstrated mGluR2 NAM activity [1], and this specific analog can be used as a reference NAM to benchmark mGluR2-mediated effects against mGluR3-mediated responses in comparative pharmacological assays, especially when paired with emerging mGluR3-selective NAMs from distinct chemotypes [2].

Application
Selection Property
Validation Focus
mGluR2 allosteric profiling in tissue preparations
Moderate NAM potency for concentration‑dependent titration
Concentration‑response profiling; avoid ceiling effect from ultra‑potent NAMs
Sulfonyl linker SAR exploration
Unsubstituted core as minimal pharmacophore for systematic modification
Comparator analog benchmarking; steric/electronic tolerance at 2‑position
CNS hit‑to‑lead optimization
Favorable CNS physicochemical property starting point
Property‑guided optimization without exceeding CNS drug‑likeness thresholds
mGluR2/mGluR3 selectivity studies
mGluR2‑preferring NAM chemotype for comparative assays
Subtype‑selective pharmacological profiling; benchmark against mGluR3 NAMs
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